molecular formula C36H54Cl2N2O6 B145372 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride CAS No. 138371-23-0

2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride

Cat. No. B145372
M. Wt: 681.7 g/mol
InChI Key: ZRUAXZJJLMPJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride, commonly known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. It belongs to the family of intracellular calcium chelators and is primarily used to study the role of calcium in various cellular processes. BAPTA-AM has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.

Mechanism Of Action

BAPTA-AM works by chelating intracellular calcium ions and preventing their binding to calcium-dependent proteins. It has a high affinity for calcium ions and can rapidly bind to them, thereby reducing their concentration in the cytosol. This results in the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. BAPTA-AM is also known to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria.

Biochemical And Physiological Effects

BAPTA-AM has several biochemical and physiological effects, including the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. It has also been shown to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria. BAPTA-AM has neuroprotective effects and has been shown to improve cognitive function in various models of neurodegenerative diseases. It also has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

BAPTA-AM has several advantages for lab experiments, including its high affinity for calcium ions, its lipophilicity, and its cell permeability. It is also stable in solution and can be stored at room temperature. BAPTA-AM has some limitations, including its potential toxicity at high concentrations and its non-specific binding to other metal ions such as magnesium and zinc. It also has a short half-life in cells and needs to be reloaded frequently.

Future Directions

There are several future directions for research on BAPTA-AM. One area of research is the development of more specific calcium chelators that can selectively target different calcium-dependent processes. Another area of research is the development of BAPTA-AM analogs that have improved stability and cell permeability. BAPTA-AM is also being studied for its potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation. Finally, BAPTA-AM is being used in combination with other compounds to study their synergistic effects on cellular processes.

Synthesis Methods

BAPTA-AM is synthesized by reacting BAPTA with acetoxymethyl (AM) ester. BAPTA is a calcium chelator that has two carboxylic acid groups and two nitrogen atoms. The AM ester group is added to BAPTA to make it more lipophilic and cell-permeable. The synthesis of BAPTA-AM involves the reaction of BAPTA with AM ester in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) or DMF (dimethylformamide). The resulting compound is a dihydrochloride salt of BAPTA-AM.

Scientific Research Applications

BAPTA-AM is widely used in scientific research to study the role of calcium in various cellular processes such as cell signaling, gene expression, and apoptosis. It is used to chelate intracellular calcium ions and to inhibit calcium-dependent processes. BAPTA-AM is also used to study the role of calcium in neuronal excitability, synaptic transmission, and plasticity. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases.

properties

CAS RN

138371-23-0

Product Name

2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride

Molecular Formula

C36H54Cl2N2O6

Molecular Weight

681.7 g/mol

IUPAC Name

2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione;dihydrochloride

InChI

InChI=1S/C36H52N2O6.2ClH/c1-3-21-43-33-13-9-29(10-14-33)35(39)31(27-37-17-23-41-24-18-37)7-5-6-8-32(28-38-19-25-42-26-20-38)36(40)30-11-15-34(16-12-30)44-22-4-2;;/h9-16,31-32H,3-8,17-28H2,1-2H3;2*1H

InChI Key

ZRUAXZJJLMPJDW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl

synonyms

2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione dihydrochloride

Origin of Product

United States

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